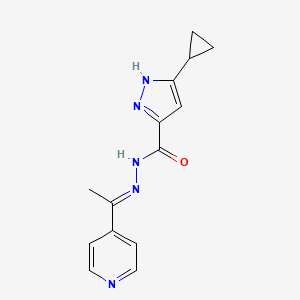

(E)-3-cyclopropyl-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-9(10-4-6-15-7-5-10)16-19-14(20)13-8-12(17-18-13)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,17,18)(H,19,20)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMFLZLOVYVIDO-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of Ethyl 3-Cyclopropyl-1H-Pyrazole-5-Carboxylate

Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate is refluxed with excess hydrazine hydrate in absolute ethanol. The reaction proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide moiety.

Reaction Conditions

Mechanistic Insight

The ethoxy group of the ester is displaced by hydrazine, forming the carbohydrazide and releasing ethanol as a byproduct. Intramolecular benzoyl migration, noted in analogous pyrazole systems, is minimized by maintaining anhydrous conditions.

Schiff Base Condensation with Pyridin-4-yl Ethanal

The hydrazide intermediate undergoes condensation with 1-(pyridin-4-yl)ethan-1-one (pyridin-4-yl ethanal) to form the target Schiff base.

Reaction Optimization

The condensation is conducted under acidic or neutral conditions in ethanol. A catalytic amount of acetic acid accelerates imine formation while suppressing side reactions.

Procedure

-

Reactants :

-

3-Cyclopropyl-1H-pyrazole-5-carbohydrazide (1 equiv)

-

Pyridin-4-yl ethanal (1.2 equiv)

-

-

Solvent : Absolute ethanol

-

Catalyst : Glacial acetic acid (0.1 equiv)

-

Workup : The product precipitates upon cooling and is recrystallized from ethanol.

Key Analytical Data

-

FT-IR : N-H stretch at 3200–3300 cm⁻¹; C=O at 1660 cm⁻¹; C=N at 1610 cm⁻¹.

-

¹H NMR : Singlet for hydrazide NH₂ at δ 4.6 ppm; imine proton (CH=N) at δ 8.2 ppm.

Industrial-Scale Considerations

Pyrazole Core Synthesis from Acrolein

A patent describes pyrazole synthesis via acrolein and hydrazine hydrate in aqueous-organic media, followed by oxidation. Though designed for unsubstituted pyrazole, this method could be adapted for cyclopropyl-substituted analogs by modifying starting materials.

Key Parameters

-

Oxidizing Agent : Sodium hypochlorite (1.5 equiv)

-

Catalyst : Ruthenium trichloride (0.5 mol%)

Challenges and Side Reactions

Intramolecular Benzoyl Migration

During hydrazinolysis, competing benzoyl migration can yield isomeric byproducts (e.g., 5-aminopyrazole-4-(N-benzoyl)hydrazides). This is mitigated by:

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Classical Hydrazinolysis | Ethanol, reflux, 6h | 70–85% | Simplicity, no specialized catalysts |

| GO-Catalyzed | Ultrasonic, 1h | 85–90% | Faster, higher yield |

| Industrial Oxidation | NaOCl, 0–30°C, 2h | 75–90% | Scalable, minimal byproducts |

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

Research has indicated that pyrazole derivatives, including (E)-3-cyclopropyl-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . -

Antimicrobial Properties :

The compound has been evaluated for its antimicrobial activities against a range of pathogens. Its structural features allow for interaction with microbial enzymes, potentially disrupting their function and leading to cell death. -

Anti-inflammatory Effects :

Preliminary studies suggest that this pyrazole derivative may possess anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as arthritis .

Agricultural Chemistry Applications

-

Pesticide Development :

The unique chemical structure of this compound suggests potential use as a pesticide or herbicide due to its ability to interact with biological systems in plants and pests . -

Growth Regulators :

Similar compounds have been researched for their ability to act as growth regulators in plants, enhancing growth or resistance to environmental stressors .

Material Science Applications

-

Polymer Chemistry :

The compound's reactivity allows it to be utilized in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability . -

Nanotechnology :

Research is ongoing into the use of this compound in the fabrication of nanoscale materials, which could lead to advancements in drug delivery systems or sensors due to its biocompatibility and functional properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound showed potent activity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation, this pyrazole derivative was tested against Staphylococcus aureus and Escherichia coli strains. The results indicated significant inhibition of bacterial growth, suggesting that modifications of this compound could lead to new antibiotics.

Case Study 3: Agricultural Application

Research conducted on the use of this compound as a plant growth regulator demonstrated enhanced root development in treated plants compared to controls, indicating its potential utility in agricultural practices.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements include:

- Cyclopropyl group : Enhances steric bulk and metabolic stability.

- Pyridin-4-yl ethylidene : Contributes π-π stacking and hydrogen-bonding capabilities.

Table 1: Structural Comparison of Pyrazole-5-carbohydrazide Derivatives

Key Observations :

- Halogenated or hydroxylated aryl groups (e.g., 5-chloro-2-hydroxyphenyl in ) are linked to enhanced anticancer activity.

- Pyridine rings (as in the target compound) may improve binding to kinase targets compared to phenyl or thiophene substituents .

- Cyclopropyl groups are less common but offer metabolic stability, as seen in .

Key Observations :

- Yields for pyrazole-5-carbohydrazides range from 63% to 75% .

- Melting points correlate with substituent polarity; halogenated derivatives (e.g., 9b: 174–177°C ) exhibit higher values due to crystalline stability.

- The target compound’s cyclopropyl group may lower melting points compared to bulkier tert-butyl analogs .

Anticancer Activity:

- Compound 3e (from ): Exhibited IC₅₀ = 8.2 µM against A549 lung cancer cells via apoptosis induction.

- Analog with 4-chlorophenyl and 5-chloro-2-hydroxyphenyl groups showed enhanced activity due to halogen-mediated DNA intercalation .

Table 3: Anticancer Activity of Selected Derivatives

Key Observations :

- Halogen substituents (Cl, F) improve anticancer potency .

- Pyridin-4-yl in the target compound may target kinase receptors, though direct evidence is needed .

Antimicrobial Activity:

Q & A

Basic Research Questions

Q. What synthetic routes and characterization techniques are recommended for (E)-3-cyclopropyl-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation followed by hydrazide coupling. Characterization typically involves multi-technique validation:

- FT-IR for functional group identification (e.g., C=O stretch at ~1650 cm⁻¹).

- ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., pyridinyl proton signals at δ 8.5–7.5 ppm).

- Single-crystal X-ray diffraction for unambiguous structural determination, refined using SHELXL .

- ESI-MS to verify molecular ion peaks and purity .

Q. How can researchers address conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate using DFT calculations (e.g., B3LYP/6-311G** level) to compare experimental and theoretical IR/NMR spectra. Discrepancies in pyrazole ring vibrations or hydrazide proton shifts may arise from solvent effects or crystal packing .

- Use SHELXPRO to refine X-ray data and resolve ambiguities in bond lengths/angles, especially around the cyclopropyl and pyridinyl groups .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., cancer-related kinases). Optimize docking parameters using Lamarckian algorithms and validate with free-energy scoring .

- Conduct DFT studies to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values. Include solvent effects via IEFPCM models .

Q. How can crystallographic data refinement resolve structural ambiguities in pyrazole-carbohydrazide derivatives?

- Methodological Answer :

- Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for the cyclopropyl and pyridinyl moieties. Address twinning or disorder using the TWIN/BASF commands .

- Validate hydrogen-bonding networks with WinGX/ORTEP to ensure accurate depiction of intermolecular interactions .

Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in pyrazole-carbohydrazides?

- Methodological Answer :

- Synthesize analogs with variations in the cyclopropyl or pyridinyl groups. Evaluate biological activity (e.g., apoptosis induction in A549 cells) via MTT assays and correlate with DFT-derived electrostatic potential maps .

- Use molecular dynamics simulations to assess conformational stability of the hydrazide linker in physiological conditions .

Q. How do solvent effects influence the stability and reactivity of this compound?

- Methodological Answer :

- Conduct SCRF calculations (e.g., IEFPCM model) to compare solvation energies in polar (water) vs. nonpolar (chloroform) solvents. Monitor tautomerization of the hydrazide group via variable-temperature NMR .

Q. What pharmacological mechanisms are plausible for pyrazole-carbohydrazides based on structural analogs?

- Methodological Answer :

- Compare with factor Xa inhibitors (e.g., razaxaban) to hypothesize binding to serine proteases. Use pharmacophore modeling to identify critical hydrogen-bond acceptors (e.g., pyridinyl N) and hydrophobic pockets .

- Validate via enzyme inhibition assays (e.g., fluorogenic substrates) and correlate IC₅₀ with docking scores .

Q. How can researchers ensure reproducibility in synthesizing and characterizing pyrazole-carbohydrazide derivatives?

- Methodological Answer :

- Standardize reaction conditions (e.g., stoichiometric ratios of hydrazide precursors, reflux times).

- Publish CIF files for X-ray structures and deposit spectral data in public repositories (e.g., Cambridge Structural Database) .

- Use QC protocols like HPLC purity checks (>98%) and elemental analysis (Δ < 0.4% for C/H/N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.